molecular formula C15H11Cl2NOS2 B14475945 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole CAS No. 65558-25-0

2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B14475945
CAS No.: 65558-25-0
M. Wt: 356.3 g/mol
InChI Key: DJLLLELNFSDGMQ-UHFFFAOYSA-N
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Description

2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a chemical compound with the molecular formula C16H12Cl2NOS. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2,4-dichlorophenoxyethyl chloride with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

65558-25-0

Molecular Formula

C15H11Cl2NOS2

Molecular Weight

356.3 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenoxy)ethylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C15H11Cl2NOS2/c16-10-5-6-13(11(17)9-10)19-7-8-20-15-18-12-3-1-2-4-14(12)21-15/h1-6,9H,7-8H2

InChI Key

DJLLLELNFSDGMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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